molecular formula C23H24N2S2 B2691316 2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-5H-thiochromeno[4,3-d]pyrimidine CAS No. 478246-85-4

2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-5H-thiochromeno[4,3-d]pyrimidine

Cat. No. B2691316
CAS RN: 478246-85-4
M. Wt: 392.58
InChI Key: APXCMIOOBCXMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-5H-thiochromeno[4,3-d]pyrimidine” is a chemical compound with a complex structure . It is often used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several functional groups. The structure includes a thiochromeno[4,3-d]pyrimidine core, a tert-butyl group, a benzyl group, and a sulfanyl group .

Scientific Research Applications

Antifolate Inhibitors and Antitumor Agents

Research on pyrimidine derivatives, such as the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, has shown potential as inhibitors of thymidylate synthase (TS), acting as antitumor and/or antibacterial agents. These compounds, including those with a thio substituent, were evaluated for their inhibitory effects against human TS and various bacterial TSs, displaying significant potency in some cases. The investigation into these compounds suggests their utility in developing therapies for cancer and bacterial infections (Gangjee et al., 1996).

Structural Characterization and Molecular Interaction Studies

Studies on compounds like bosentan monohydrate and ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate have contributed significantly to understanding the molecular structures and interactions of pyrimidine derivatives. These research efforts involve determining crystal structures, analyzing dihedral angles, and exploring hydrogen bonding patterns, which are crucial for designing compounds with desired biological activities (Kaur et al., 2012); (Sarojini et al., 2015).

Inhibitory Studies Against Human Breast Cancer

The synthesis and characterization of organotin(IV) complexes, for instance, have been explored for their in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) cell line. These studies not only provide insights into the chemical synthesis of novel compounds but also explore their potential therapeutic applications, particularly in the context of anticancer properties (Shpakovsky et al., 2012).

Solid-State Fluorescence Properties

Research into the fluorescence properties of pyrimidine derivatives, such as the synthesis of benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, has been conducted to explore their potential applications in fluorescent materials and sensors. These studies are essential for developing new materials with specific optical properties for use in various technological applications (Yokota et al., 2012).

properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2S2/c1-15-5-10-20-19(11-15)21-17(14-26-20)12-24-22(25-21)27-13-16-6-8-18(9-7-16)23(2,3)4/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXCMIOOBCXMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-5H-thiochromeno[4,3-d]pyrimidine

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